molecular formula C22H22BrN3O5S B4220451 Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

Cat. No.: B4220451
M. Wt: 520.4 g/mol
InChI Key: JMJPJRPEKCWPDS-UHFFFAOYSA-N
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Description

Methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate typically involves multiple steps. One common method includes the Fischer esterification of 4-bromophenylacetic acid with methanol acidified with sulfuric acid . This process yields methyl 4-bromophenylacetate, which can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Fischer esterification process and subsequent reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and ethoxyphenyl groups play a crucial role in binding to these targets, while the imidazolidinyl ring may facilitate specific interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromophenylacetate: Shares the bromophenyl group but lacks the complex imidazolidinyl structure.

    Ethyl 4-bromophenylacetate: Similar to methyl 4-bromophenylacetate but with an ethyl ester group.

    Methyl 2-amino-5-bromobenzoate: Contains a bromophenyl group and an amino group, differing in structure and reactivity.

Uniqueness

Methyl [5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is unique due to its combination of functional groups and the presence of the imidazolidinyl ring. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O5S/c1-3-31-17-10-8-16(9-11-17)26-21(29)18(25(22(26)32)13-20(28)30-2)12-19(27)24-15-6-4-14(23)5-7-15/h4-11,18H,3,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJPJRPEKCWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC(=O)OC)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 2
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[5-[2-(4-bromoanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

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